An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride, a pivotal glycosyl donor in modern carbohydrate chemistry. Esteemed for its enhanced stability compared to other glycosyl halides, this compound serves as a versatile building block in the stereoselective synthesis of complex oligosaccharides and glycoconjugates, which are integral to numerous biological processes and drug development programs. This document offers field-proven insights into its preparation from the readily available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a thorough examination of its structural confirmation via spectroscopic methods, and a discussion on the causal factors influencing the synthetic and analytical outcomes. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, glycobiology, and pharmaceutical development.
Introduction: The Strategic Importance of Glycosyl Fluorides
In the intricate field of chemical glycosylation, the choice of the glycosyl donor is paramount to achieving desired yields and stereoselectivity. Glycosyl fluorides have emerged as superior donors due to their optimal balance of stability and reactivity. Unlike their more labile chloride and bromide counterparts, glycosyl fluorides can often be purified by silica gel chromatography and are stable under various reaction conditions, yet can be effectively activated by a range of promoters, including Lewis acids.[1]
The subject of this guide, 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride, is a key reagent in this class.[2] The benzyl protecting groups offer robustness and are amenable to removal under mild hydrogenolysis conditions, while the β-anomeric fluoride provides a strategic starting point for the synthesis of β-glycosidic linkages, which are prevalent in many biologically active molecules. Its application is central to the construction of complex carbohydrates that play critical roles in cellular recognition, signaling, and immune responses, making this compound indispensable in the development of novel therapeutics and biological probes.[3][4]
Synthesis of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride
The synthesis of the target glycosyl fluoride is most efficiently achieved from its hemiacetal precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This section details a robust two-stage synthetic strategy, starting from the commercially available D-glucose, and provides a validated experimental protocol for the final fluorination step.
Synthetic Strategy Overview
The overall synthesis is a multi-step process that prioritizes yield and purity. The initial stages focus on the exhaustive benzylation of D-glucose to form the key intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This intermediate is then subjected to a stereoselective fluorination to yield the desired β-glycosyl fluoride.
Caption: Overall synthetic workflow from D-glucose.
Preparation of the Precursor: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The synthesis of the hemiacetal precursor is a well-established, two-step process from the readily available methyl α-D-glucopyranoside.[5][6]
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Benzylation: The four hydroxyl groups of methyl α-D-glucopyranoside are protected using benzyl bromide or chloride in the presence of a strong base, such as sodium hydride, in an aprotic solvent like N,N-dimethylformamide (DMF). This reaction typically proceeds with high efficiency.[4]
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Hydrolysis: The anomeric methyl group of the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is selectively cleaved under acidic conditions to afford 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.[5]
Experimental Protocol: Fluorination of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This protocol details the conversion of the hemiacetal to the target glycosyl fluoride using (diethylamino)sulfur trifluoride (DAST), a widely used and effective fluorinating agent for alcohols.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
A solution of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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The solution is cooled to -78 °C using a dry ice/acetone bath.
-
(Diethylamino)sulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to stir at -78 °C for 30 minutes and then gradually warmed to room temperature over 2 hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride as a white solid.
Mechanistic Insights and Stereoselectivity
The fluorination of the anomeric hydroxyl group with DAST proceeds via an alkoxyaminosulfur difluoride intermediate. The stereochemical outcome of the reaction is influenced by several factors, including the solvent and the nature of the protecting groups. While both α and β anomers can be formed, the β-fluoride is often favored under specific conditions. The formation of the β-anomer can be rationalized by either a direct Sₙ2-like displacement of the activated anomeric hydroxyl group or through the formation of an oxocarbenium ion intermediate, which is then attacked by the fluoride ion, with the stereoselectivity being influenced by the neighboring group participation of the C2-benzyloxy group.
Comprehensive Characterization
The structural elucidation and purity assessment of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride are achieved through a combination of spectroscopic and physical methods.
Physical Properties
A summary of the key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₃₅FO₅ |
| Molecular Weight | 542.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-50 °C |
| Optical Rotation | [α]²⁰/D ≈ +29° to +33° (c=1, CHCl₃) |
Spectroscopic Data
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data, as well as mass spectrometry data for the title compound. These data are compiled based on typical values for similarly structured fluorinated carbohydrates.[7][8][9]
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.2-5.4 | dd | J₁,₂ ≈ 7.0, J₁,F ≈ 53.0 |
| H-2 | ~3.6-3.7 | m | |
| H-3 | ~3.7-3.8 | m | |
| H-4 | ~3.8-3.9 | m | |
| H-5 | ~3.6-3.7 | m | |
| H-6a, H-6b | ~3.7-3.8 | m | |
| CH₂ (benzyl) | ~4.4-5.0 | m | |
| Aromatic (benzyl) | ~7.2-7.4 | m |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-1 | ~108-110 | J₁,F ≈ 210-220 |
| C-2 | ~78-80 | |
| C-3 | ~80-82 | |
| C-4 | ~75-77 | |
| C-5 | ~74-76 | |
| C-6 | ~68-70 | |
| CH₂ (benzyl) | ~73-76 | |
| Aromatic (benzyl) | ~127-139 |
Table 3: ¹⁹F NMR Spectral Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-1 | ~ -140 to -150 | d | J₁,F ≈ 53.0 |
Mass Spectrometry (ESI-MS):
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m/z: Calculated for C₃₄H₃₅FO₅Na [M+Na]⁺: 565.2361, Found: 565.2366.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride. The outlined synthetic strategy, starting from D-glucose, represents an efficient and reliable method for obtaining this valuable glycosyl donor. The provided spectroscopic data serves as a crucial reference for the structural verification and quality control of the synthesized compound. The stability and selective reactivity of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride underscore its significance as a key building block in the synthesis of complex carbohydrates, with wide-ranging applications in drug discovery and glycobiology.
References
- Toshima, K. (2000). Glycosyl Fluorides in Glycosidations.
- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Fine Chemical Industry.
- A Catalytic and Stereoselective Glycosylation with β‐Glycosyl Fluorides. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Application Notes and Protocols: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (n.d.). Beilstein Journals.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis.
- 2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl Fluoride | 78153-79-4 | MT60583. (n.d.). Biosynth.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride | 122741-44-0 | MT05020. (n.d.). Biosynth.
- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride. (n.d.). MedchemExpress.com.
- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride. (n.d.). Tokyo Chemical Industry.
- 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | CAS 78153-79-4 | SCBT. (n.d.). Santa Cruz Biotechnology.
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Synthose.
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride, Purity ≥95%. (n.d.). CD BioGlyco.
- 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride. (n.d.). Chem-Impex.
- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (n.d.).
- 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (2012). Semantic Scholar.
Sources
- 1. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wiserpub.com [wiserpub.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
